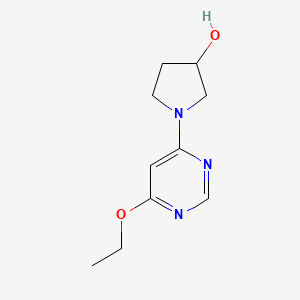

1-(6-Ethoxypyrimidin-4-yl)pyrrolidin-3-ol

説明

Structure

3D Structure

特性

IUPAC Name |

1-(6-ethoxypyrimidin-4-yl)pyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c1-2-15-10-5-9(11-7-12-10)13-4-3-8(14)6-13/h5,7-8,14H,2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOELHPPPBFOGBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC(=C1)N2CCC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 6 Ethoxypyrimidin 4 Yl Pyrrolidin 3 Ol and Its Analogues

Retrosynthetic Analysis of the 1-(6-Ethoxypyrimidin-4-yl)pyrrolidin-3-ol Core

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the primary disconnection is at the C-N bond between the pyrimidine (B1678525) ring and the pyrrolidine (B122466) ring. This bond is typically formed via a nucleophilic aromatic substitution (SNAr) reaction, suggesting that the immediate precursors are a halogenated pyrimidine and pyrrolidin-3-ol.

A plausible retrosynthetic pathway is outlined below:

Target Molecule: this compound

Disconnection 1 (C-N bond): This disconnection breaks the bond between the pyrimidine C4 and the pyrrolidine nitrogen. This leads to two key synthons: a 4-halo-6-ethoxypyrimidine (an electrophile) and pyrrolidin-3-ol (a nucleophile).

Disconnection 2 (Ethoxypyrimidine): The 4-halo-6-ethoxypyrimidine can be further broken down. The ethoxy group can be introduced by reacting a dihalogenated pyrimidine with sodium ethoxide. This suggests a 4,6-dihalopyrimidine as a precursor. The pyrimidine ring itself can be synthesized through various cycloaddition reactions.

Disconnection 3 (Pyrrolidin-3-ol): The pyrrolidin-3-ol moiety can be derived from various acyclic precursors. Enantioselective routes are crucial for obtaining specific stereoisomers, which often exhibit different biological activities. researchgate.net

This analysis provides a strategic roadmap for the synthesis, highlighting the key bond formations and the required starting materials.

Classical and Modern Synthetic Routes to Ethoxypyrimidine Derivatives

Cycloaddition reactions are powerful tools for the construction of heterocyclic rings. mdpi.comresearchgate.net The [3+3] cycloaddition strategy is a common method for pyrimidine ring formation. mdpi.com This approach involves the reaction of a 1,3-dielectrophile with a 1,3-dinucleophile. For instance, amidines can react with various three-carbon synthons to form the pyrimidine core. nih.gov

Inverse electron demand Diels-Alder reactions represent another sophisticated approach. acsgcipr.orgacs.org In this type of reaction, an electron-deficient diene, such as a 1,2,4-triazine, reacts with an electron-rich dienophile to form a bicyclic intermediate that then rearranges to the pyrimidine ring with the extrusion of a small molecule like nitrogen gas. acsgcipr.orgacs.orgwur.nl

| Cycloaddition Type | Reactants | Key Features |

| [3+3] Cycloaddition | 1,3-Dielectrophile + 1,3-Dinucleophile (e.g., amidine) | Direct formation of the six-membered ring. mdpi.com |

| Inverse Electron Demand Diels-Alder | Electron-deficient diene (e.g., 1,2,4-triazine) + Dienophile | Forms a bicyclic intermediate followed by rearrangement. acsgcipr.orgacs.org |

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of halogenated pyrimidines. masterorganicchemistry.comlibretexts.orglibretexts.org The presence of the electron-withdrawing nitrogen atoms in the pyrimidine ring facilitates the attack of nucleophiles. nih.gov In the synthesis of this compound, the key SNAr step involves the reaction of a 4-halo-6-ethoxypyrimidine with pyrrolidin-3-ol.

The reactivity of the halogenated pyrimidine is influenced by the nature of the halogen (F > Cl > Br > I) and the presence of other substituents on the ring. The reaction typically proceeds via a Meisenheimer complex, a resonance-stabilized intermediate. libretexts.org

The introduction of the ethoxy group at the C-6 position of the pyrimidine ring is typically achieved through a nucleophilic substitution reaction. Starting from a dihalogenated pyrimidine, such as 4,6-dichloropyrimidine (B16783), selective substitution can be achieved by controlling the reaction conditions. The reaction of 4,6-dichloropyrimidine with one equivalent of sodium ethoxide will preferentially yield 4-chloro-6-ethoxypyrimidine. The remaining chlorine atom can then be displaced by pyrrolidin-3-ol in a subsequent step.

| Starting Material | Reagent | Product |

| 4,6-Dichloropyrimidine | Sodium Ethoxide (1 eq.) | 4-Chloro-6-ethoxypyrimidine |

| 4-Chloro-6-ethoxypyrimidine | Pyrrolidin-3-ol | This compound |

Strategies for Pyrrolidin-3-ol Moiety Construction

The pyrrolidin-3-ol scaffold is a common motif in many biologically active compounds. researchgate.net Its synthesis, particularly in an enantiomerically pure form, is a key challenge.

The stereochemistry of the pyrrolidin-3-ol moiety can significantly impact the biological activity of the final compound. researchgate.net Therefore, enantioselective synthetic methods are highly desirable.

One common approach is the use of asymmetric 1,3-dipolar cycloaddition reactions. researchgate.net This involves the reaction of an azomethine ylide with a chiral dipolarophile. The stereochemistry of the resulting pyrrolidine is controlled by the chiral auxiliary on the dipolarophile.

Another strategy involves the cyclization of chiral acyclic precursors. For example, enantiopure amino alcohols can be cyclized to form the corresponding pyrrolidin-3-ol. The stereocenters in the acyclic precursor are transferred to the cyclic product. researchgate.netmdpi.com The use of chiral catalysts in the cyclization step can also induce enantioselectivity. nih.gov

| Synthetic Strategy | Key Features |

| Asymmetric 1,3-Dipolar Cycloaddition | Reaction of an azomethine ylide with a chiral dipolarophile. High diastereoselectivity. researchgate.net |

| Cyclization of Chiral Acyclic Precursors | Intramolecular cyclization of enantiopure amino alcohols or related compounds. researchgate.netmdpi.com |

| Catalytic Asymmetric Synthesis | Use of chiral catalysts to induce enantioselectivity in the formation of the pyrrolidine ring. nih.gov |

Introduction of the Hydroxyl Group

The hydroxyl group at the C-3 position of the pyrrolidine ring is a crucial feature of the target molecule. Its introduction is often a key step in the synthetic sequence. One common strategy involves the stereoselective reduction of a corresponding pyrrolidin-3-one precursor. This transformation can be achieved using various reducing agents, where the choice of reagent can influence the stereochemical outcome. For instance, heterogeneous catalytic hydrogenation of substituted pyrroles can lead to functionalized pyrrolidines. nih.gov The initial reduction of a C=X bond can create a stereocenter that directs the subsequent reduction of the pyrrole (B145914) ring, affording the desired stereoisomer of the hydroxyl group. nih.gov

Another approach involves the acid-promoted hydrolysis of an enol ether moiety of 2,5-dihydropyrroles to furnish the corresponding pyrrolidin-3-ones. These ketones can then be reduced to provide 3-hydroxypyrrolidine derivatives in good yields. researchgate.net Additionally, base-induced cyclization of enantiopure (2-aminoalkyl)oxiranes can lead to the stereospecific formation of pyrrolidin-3-ols. acs.org The reaction conditions can be tuned to favor the formation of the desired pyrrolidine structure. acs.org

Coupling Reactions and Post-Synthetic Modifications for this compound Synthesis

The formation of the bond between the pyrimidine and pyrrolidine rings is a critical step in the synthesis of this compound. This is typically achieved through cross-coupling reactions, with post-synthetic modifications allowing for the introduction of various functional groups.

The linkage between the pyrrolidine nitrogen and the C-4 position of the 6-ethoxypyrimidine ring is most effectively formed through a palladium-catalyzed cross-coupling reaction known as the Buchwald-Hartwig amination. numberanalytics.comrsc.orgsigmaaldrich.com This reaction is a powerful tool for the formation of carbon-nitrogen bonds and is widely used in the pharmaceutical industry. rsc.org The reaction typically involves the coupling of an aryl halide, in this case, a 4-halo-6-ethoxypyrimidine, with pyrrolidin-3-ol in the presence of a palladium catalyst, a suitable ligand, and a base.

The reactivity of halogens on the pyrimidine ring often dictates the reaction conditions. For instance, in 2,4,6-trichloropyrimidine, the chlorine at the 2-position is generally more reactive towards nucleophilic substitution. researchgate.net This inherent reactivity needs to be considered when designing the synthesis to ensure selective coupling at the desired C-4 position. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side products. rsc.orgacs.org

| Parameter | Description | Common Examples |

|---|---|---|

| Catalyst | Palladium source for the catalytic cycle. | Pd(dba)₂, Pd(OAc)₂ |

| Ligand | Phosphine-based ligand to stabilize the palladium catalyst. | BINAP, DPPF |

| Base | Required for the deprotonation of the amine. | Cs₂CO₃, K₃PO₄, NaOtBu |

| Solvent | Provides the medium for the reaction. | Toluene, Dioxane, THF |

Functional group interconversions on the pyrrolidine ring can be employed to introduce the desired hydroxyl group at the C-3 position. A common strategy is the reduction of a pyrrolidin-3-one. The stereoselectivity of this reduction is a key consideration, and various methods have been developed to control the formation of the desired stereoisomer. researchgate.net

Heterogeneous catalytic hydrogenation is a powerful method for the reduction of substituted pyrroles to pyrrolidines with a high degree of diastereoselectivity. nih.gov This method can generate up to four new stereocenters in a controlled manner. nih.gov The process is believed to occur in a stepwise fashion, where the initial reduction of one part of the molecule directs the stereochemical outcome of the subsequent reduction of the pyrrole ring. nih.gov

Stereoselective Synthesis of this compound Enantiomers (e.g., (S)-enantiomer)

The synthesis of specific enantiomers of this compound is of significant interest, as different enantiomers can exhibit distinct biological activities. Several strategies are employed to achieve high enantiomeric purity.

One major approach is to start from a chiral precursor, often referred to as a "chiral pool" approach. Naturally occurring compounds like (S)-malic acid are versatile chiral building blocks for the enantioselective synthesis of pyrrolidine derivatives. researchgate.netmagtech.com.cnjlu.edu.cngoogle.com The synthesis of chiral N-benzyl-3-hydroxypyrrolidine from natural malic acid has been reported, involving a condensation reaction with benzylamine (B48309) followed by reduction. google.com However, racemization can be a concern in some synthetic routes starting from malic acid, potentially requiring a final optical resolution step. google.com

Another powerful method for the asymmetric synthesis of substituted pyrrolidines is the [3+2] dipolar cycloaddition of azomethine ylides with alkenes. mdpi.comunife.it This method allows for the direct construction of the five-membered ring with control over multiple stereocenters. unife.it The use of chiral auxiliaries or catalysts can induce high levels of stereoselectivity, leading to the desired enantiomer. mdpi.com Asymmetric 1,3-dipolar cycloadditions of chiral azomethine ylides to alkenoylcamphorsultams have been shown to produce trans-3,4-disubstituted pyrrolidines with a protected hydroxyl group in high diastereomeric ratios. acs.orgresearchgate.net

| Method | Principle | Key Features |

|---|---|---|

| Chiral Pool Synthesis | Utilization of enantiomerically pure starting materials. | Readily available chiral precursors (e.g., malic acid, proline). mdpi.com Potential for racemization. google.com |

| Asymmetric [3+2] Cycloaddition | Stereoselective formation of the pyrrolidine ring. | Atom-economical, control of multiple stereocenters. unife.it Requires chiral catalysts or auxiliaries. mdpi.com |

| Stereoselective Reduction | Diastereoselective reduction of a prochiral ketone. | Can be highly selective with appropriate reagents and conditions. researchgate.net |

Scalability and Industrial Feasibility of Synthetic Protocols

The transition of a synthetic route from the laboratory to an industrial scale presents several challenges. For the synthesis of this compound, the scalability of the key reaction steps is a critical factor.

The Buchwald-Hartwig amination, a cornerstone of the synthesis, has been successfully implemented on an industrial scale. acs.orgresearchgate.net Key considerations for scale-up include optimizing catalyst loading to reduce costs, managing reaction conditions such as heat transfer and mixing in large reactors, and ensuring low levels of residual palladium in the final product. acs.org The reaction has been demonstrated on a kilogram scale for the production of pharmaceutical intermediates. acs.org Continuous flow processes for Buchwald-Hartwig amination have also been developed, offering advantages in terms of space-time yield and process control. rsc.org

Asymmetric cycloaddition reactions have also been shown to be scalable. For instance, the synthesis of a cycloadduct via a [3+2] cycloaddition has been successfully scaled up to the millimole scale without a compromise in yield or diastereoselectivity. acs.org Similarly, an organocatalyzed [4+2] cycloaddition has been demonstrated on a gram scale. acs.org The feasibility of scaling these reactions depends on factors such as the cost and availability of the chiral catalyst or auxiliary, and the efficiency of the reaction at higher concentrations.

Structure Activity Relationship Sar Studies of 1 6 Ethoxypyrimidin 4 Yl Pyrrolidin 3 Ol Derivatives

Impact of Substitutions on the Pyrimidine (B1678525) Ring on Biological Efficacy

The pyrimidine ring often serves as a crucial "hinge-binding" element in kinase inhibitors, forming key hydrogen bonds with the backbone of the target protein. nih.gov Consequently, substitutions on this ring can dramatically influence binding affinity, selectivity, and pharmacokinetic properties. The positions available for modification on the 1-(6-ethoxypyrimidin-4-yl)pyrrolidin-3-ol core are C-2, and C-5, as the C-4 and C-6 positions are already substituted. nih.gov

The C-2 and C-5 positions of the pyrimidine ring are solvent-exposed in many kinase active sites, making them ideal points for modification to enhance potency and tailor physicochemical properties.

C-2 Position: This position is often substituted with small amine groups in related kinase inhibitors. The introduction of an amino group (-NH₂) can provide an additional hydrogen bond donor, potentially increasing affinity for the target enzyme. However, larger substituents at this position are generally not well-tolerated and can lead to a loss of activity due to steric hindrance within the ATP-binding pocket.

C-5 Position: The C-5 position offers a vector for introducing a variety of substituents that can interact with the solvent-exposed region of the binding cleft or improve pharmacokinetic properties. researchgate.net SAR studies on analogous pyrimidine-based inhibitors have shown that introducing small, lipophilic groups such as a halogen (e.g., -F, -Cl) or a methyl (-CH₃) group at the C-5 position can enhance potency. nih.gov Fluorine substitution, in particular, is a common strategy to improve metabolic stability and binding affinity without significantly increasing steric bulk. More complex modifications at C-5 can be used to modulate solubility or target specific sub-pockets within the kinase.

Table 1: Illustrative SAR of Pyrimidine Ring C-5 Substitutions This table illustrates general SAR principles for pyrimidine kinase inhibitors and does not represent specific experimental data for this compound derivatives.

| Compound | R (C-5 Position) | Relative Potency | Rationale for Change in Activity |

|---|---|---|---|

| Core Scaffold | -H | Baseline | Unsubstituted core for comparison. |

| Derivative 1a | -F | ++ | Small, electron-withdrawing group can enhance binding affinity and block metabolic attack. |

| Derivative 1b | -Cl | + | Larger halogen may provide favorable interactions but can also introduce steric clashes. |

| Derivative 1c | -CH₃ | ++ | Small hydrophobic group can occupy a lipophilic pocket, increasing potency. |

The alkoxy group at the C-6 position (analogous to C-4 in other numbering schemes) plays a significant role in the activity of this compound class. nih.gov In many kinase inhibitors, this group does not directly interact with the hinge region but instead influences the electronic properties of the pyrimidine ring and provides a vector into a deeper hydrophobic pocket of the active site. The ethoxy group (-OCH₂CH₃) is a moderately sized lipophilic group.

Studies on related 4-alkoxy-pyrimidine derivatives have demonstrated that the size and nature of this alkoxy group are critical. nih.govmdpi.com

Hydrophobic Interactions: The ethyl chain can form favorable van der Waals interactions within a hydrophobic pocket adjacent to the hinge region.

Metabolic Stability: The ethoxy group can be a site of metabolic O-dealkylation. Modifications to this group, such as replacing it with a more metabolically stable equivalent, may be necessary to improve the compound's half-life.

Structural Variations of the Pyrrolidin-3-ol Moiety and their Pharmacological Consequences

The pyrrolidin-3-ol moiety is critical for activity, often contributing to both potency and selectivity by forming key interactions outside of the hinge-binding region and providing a three-dimensional structure that is essential for proper orientation within the active site. researchgate.netnih.gov

The carbon atom bearing the hydroxyl group (C-3) is a chiral center, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers: (R)-1-(6-ethoxypyrimidin-4-yl)pyrrolidin-3-ol and (S)-1-(6-ethoxypyrimidin-4-yl)pyrrolidin-3-ol. Biological targets like enzymes are themselves chiral, and as a result, they often exhibit a strong preference for one enantiomer over the other. nih.gov

In numerous kinase inhibitor series containing a 3-hydroxypyrrolidine fragment, the biological activity resides almost exclusively in one enantiomer. nih.gov The hydroxyl group is typically crucial for forming a specific hydrogen bond with an amino acid residue (e.g., a serine, threonine, or aspartate) or a backbone carbonyl in the active site. The absolute stereochemistry—(R) or (S)—determines whether the hydroxyl group is correctly positioned to form this critical interaction. The inactive enantiomer, while chemically identical in other respects, will place the hydroxyl group in a position where it cannot form this bond, often leading to a dramatic loss of potency. For example, in related scaffolds, the (R)-enantiomer has been shown to be orders of magnitude more potent than the (S)-enantiomer. google.com

Table 2: Illustrative Impact of Stereochemistry on Biological Activity This table illustrates general principles and does not represent specific experimental data for this compound derivatives.

| Compound | Stereochemistry at C-3 | Relative Kinase Inhibition | Rationale |

|---|---|---|---|

| Derivative 2a | (R) | +++ | The hydroxyl group is optimally positioned to form a key hydrogen bond with the target protein, leading to high affinity. |

| Derivative 2b | (S) | - | The hydroxyl group is incorrectly oriented and cannot form the necessary hydrogen bond, resulting in a significant loss of potency. |

While the nitrogen of the pyrrolidine (B122466) ring is occupied in forming the link to the pyrimidine core, the carbon atoms of the ring can be substituted to modulate the compound's properties.

Carbon Atom Substitutions: Adding small substituents, such as a methyl group or fluorine atom, to the C-2, C-4, or C-5 positions of the pyrrolidine ring can have profound effects. nih.gov Such substitutions can lock the ring into a specific "pucker" or conformation that is more favorable for binding. nih.gov For instance, a fluorine atom at the C-4 position could enhance binding by forming favorable interactions with the protein or by influencing the basicity of the ring nitrogen. However, larger substituents are often detrimental, causing steric clashes.

Hydroxyl Group Modification: The 3-hydroxyl group is generally considered essential for activity due to its hydrogen-bonding capability. Replacing it with a methoxy (B1213986) group (-OCH₃) or removing it entirely typically leads to a significant drop in potency, confirming its importance as a key pharmacophoric feature.

Linker Region Modifications and Conformational Influences

In the scaffold of this compound, the "linker" is the direct covalent bond between the pyrrolidine nitrogen (N-1) and the pyrimidine carbon (C-4). This direct, single-bond connection creates a relatively rigid structure compared to molecules with flexible alkyl chain linkers.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

A specific, validated Quantitative Structure-Activity Relationship (QSAR) model for this compound analogues is not described in the current body of scientific literature. The development of such a model would be a critical step in rationally designing more potent and selective compounds based on this scaffold.

A QSAR model is a mathematical equation that correlates the variations in the biological activity of a series of compounds with changes in their molecular features, known as descriptors. For a series of this compound analogues, a QSAR study would involve the following key steps:

Data Set Assembly: A series of analogues would be synthesized, modifying specific parts of the molecule, such as the ethoxy group, substitutions on the pyrimidine ring, or modifications to the pyrrolidinol ring. The biological activity (e.g., IC50 values against a specific target) of each compound would be measured.

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors would be calculated using specialized software. These descriptors quantify various aspects of the molecule's structure and properties.

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical model would be created that best correlates the calculated descriptors with the observed biological activity.

Validation: The predictive power of the QSAR model would be rigorously tested using both internal and external validation techniques to ensure its robustness and reliability for predicting the activity of new, untested compounds.

The generated QSAR model could then be used to predict the activity of virtual compounds before they are synthesized, saving time and resources in the drug discovery process. The contour maps generated from 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) would provide a visual representation of which regions of the molecule are favorable or unfavorable for activity, guiding future design efforts.

| Descriptor Type | Examples | Potential Influence on Activity |

|---|---|---|

| Electronic | Partial charges, Dipole moment, HOMO/LUMO energies | Governs electrostatic and hydrogen bonding interactions with the target. |

| Steric | Molecular volume, Surface area, Molar refractivity | Determines the fit of the molecule within the target's binding pocket. |

| Hydrophobic | LogP, Hydrophobic surface area | Influences membrane permeability and hydrophobic interactions with the target. |

| Topological | Connectivity indices, Shape indices | Describes the overall shape, size, and branching of the molecule. |

While a specific model is not yet available, the principles of QSAR provide a clear framework for the future optimization of this promising class of compounds.

Biological Activities and Therapeutic Applications of Pyrimidinyl Pyrrolidinol Derivatives

Anti-Infective Potential

Derivatives incorporating pyrimidine (B1678525) and pyrrolidine (B122466) moieties have demonstrated a broad spectrum of activity against various infectious agents, including viruses, bacteria, fungi, and parasites.

The pyrimidine nucleus is a foundational component in a variety of molecules that have been developed and tested for antiviral efficacy. nih.gov These compounds often function by interfering with viral replication, either by inhibiting DNA or RNA synthesis. researchgate.net Research has covered a wide range of viruses, including human immunodeficiency virus (HIV), hepatitis B, influenza virus, respiratory syncytial virus (RSV), and coronaviruses. nih.govgsconlinepress.com

For instance, certain pyrimidine derivatives have been specifically investigated as inhibitors of HIV-1 RNase H. researchgate.net The antiviral potential of these scaffolds is significant, as viral infections remain a major global health threat, and the need for novel therapeutic agents is constant. nih.gov Studies have synthesized and evaluated various pyrrolo[2,3-d]pyrimidine derivatives for their activity against viruses that cause gastroenteritis, such as Rotavirus and Coxsackievirus B4, with several compounds showing significant antiviral effects. nih.gov Similarly, 4,7-disubstituted pyrimido[4,5-d]pyrimidines have been identified as a promising framework for designing antiviral agents against human coronaviruses. mdpi.com

Table 1: Examples of Antiviral Activity in Pyrimidine Derivatives

| Compound Class | Target Virus | Reported Activity | Reference |

|---|---|---|---|

| Pyrrolo[2,3‑d]pyrimidine Derivatives | Rotavirus Wa, Coxsackievirus B4 | Significant antiviral activity observed. | nih.gov |

| Pyrimido[4,5-d]pyrimidines | Human Coronavirus 229E | Remarkable efficacy noted. | mdpi.com |

| General Pyrimidine Derivatives | Influenza, RSV, Dengue, Herpes, HBV, HCV, HIV | Inhibition of a wide range of viruses. | nih.gov |

The structural framework of pyrimidinyl-pyrrolidinol is related to compounds that exhibit potent antibacterial and antifungal properties. Pyrrolidine derivatives have been recognized for their antimicrobial activities. biointerfaceresearch.com Similarly, pyrimidine derivatives have been synthesized and tested against numerous bacterial and fungal strains. mdpi.com

Research has shown that certain pyrimidine derivatives are effective against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli. nih.gov Some compounds have demonstrated excellent activity, comparable or even superior to standard drugs like ampicillin. mdpi.comnih.gov For example, novel anaephene derivatives, which are alkyl pyridinol compounds, show potent bactericidal activity against various S. aureus strains, including methicillin-resistant S. aureus (MRSA), by disrupting the bacterial membrane. mdpi.com The conjugation of fluoroquinolones with pyrimidine has also been explored to combat bacterial resistance, with some resulting compounds showing a broad antibacterial spectrum and potent activity against strains like Enterococcus faecalis. researchgate.net

In terms of antifungal activity, pyrimidine derivatives have been tested against species like Candida albicans and Aspergillus flavus, with some showing efficacy greater than the standard drug Amphotericin B. mdpi.comnih.gov

Table 2: Selected Antibacterial and Antifungal Activities of Related Derivatives

| Compound Class | Target Organism | Activity (MIC) | Reference |

|---|---|---|---|

| 3,4-dihydropyrimidinone-coumarins | Staphylococcus aureus | 0.2–6.25 µg/mL | mdpi.com |

| Pyrimidine-conjugated fluoroquinolone | Enterococcus faecalis | 0.25 µg/mL | researchgate.net |

| Pyrimidine derivatives (7f, 7g) | Candida albicans, Aspergillus flavus | Better than Amphotericin B | mdpi.com |

Pyrimidine derivatives have long been a cornerstone in the development of antimalarial drugs. researchgate.net They often target crucial enzymes in the Plasmodium parasite's life cycle, such as dihydrofolate reductase (DHFR), which is essential for its survival. researchgate.netnih.gov The combination of pyrimethamine (B1678524) with sulfadoxine (B1681781) is a well-known antimalarial therapy that inhibits folate metabolism in the parasite. gsconlinepress.com

Recent research continues to explore novel pyrimidine derivatives as potential antimalarial agents to combat growing drug resistance. nih.gov Studies have synthesized and screened 4-amino benzoic acid (PABA)-substituted pyrimidine derivatives as inhibitors of Plasmodium falciparum DHFR. nih.gov Several of these compounds showed significant antimalarial activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum. nih.gov Furthermore, 4-aryl-N-benzylpyrrolidine-3-carboxamides have been identified as a novel and promising chemotype for malaria drug discovery, with lead compounds demonstrating potent activity against both drug-sensitive and drug-resistant P. falciparum strains and oral efficacy in mouse models. nih.govnih.gov

Table 3: Antimalarial Activity of Representative Pyrimidine and Pyrrolidine Derivatives

| Compound | P. falciparum Strain | Activity (IC50) | Reference |

|---|---|---|---|

| Compound 3f (PABA-pyrimidine derivative) | Dd2 (resistant) | 4.71 µg/mL | nih.gov |

| Compound 3f (PABA-pyrimidine derivative) | 3D7 (sensitive) | 5.26 µg/mL | nih.gov |

| CWHM-1008 (4-aryl-N-benzylpyrrolidine) | Dd2 (resistant) | 21 nM | nih.govnih.gov |

| CWHM-1008 (4-aryl-N-benzylpyrrolidine) | 3D7 (sensitive) | 46 nM | nih.govnih.gov |

Oncological Research and Antitumor Applications

The pyrimidine scaffold is a privileged structure in the design of anticancer agents, largely due to its structural similarity to the nucleobases of DNA and RNA. jrasb.comekb.eg This has led to the development of numerous pyrimidine-based compounds that target various aspects of cancer cell proliferation and survival, including the induction of apoptosis and the inhibition of critical signaling kinases. jrasb.comresearchgate.net

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its deregulation is a hallmark of cancer. nih.gov Many chemotherapeutic strategies aim to selectively induce apoptosis in cancer cells. Pyrrolidine and pyrimidine derivatives have been shown to modulate apoptotic pathways.

For example, novel pyrrolopyrimidine derivatives have been synthesized and found to induce apoptosis in lung cancer (A549) cells through the intrinsic pathway. nih.gov This involves the activation of pro-apoptotic proteins like Bax and Bak, deactivation of anti-apoptotic proteins like Bcl-2, and subsequent activation of caspase-9 and caspase-3. nih.gov Similarly, certain spiropyrrolidine heterocyclic hybrids have been shown to cause cancer cell death through a caspase-3-related apoptotic pathway. nih.govresearchgate.net Other studies have focused on 2-sulfonyl-pyrimidinyl derivatives as potent apoptosis inhibitors that function by stabilizing mitochondrial respiratory complex II, which could be therapeutic in conditions like ischemia. nih.gov Research into pyrido[2,3-d]pyrimidine (B1209978) derivatives has also identified compounds that significantly activate apoptosis in breast cancer (MCF-7) cells. rsc.org

Table 4: Apoptotic Activity of Pyrimidine and Pyrrolidine Derivatives

| Compound Class | Cell Line | Mechanism of Action | Reference |

|---|---|---|---|

| Pyrrolopyrimidine Derivatives (6b, 8a, 9a) | A549 (Lung Cancer) | Activation of caspase-3 and caspase-9, modulation of Bcl-2 family proteins. | nih.gov |

| Spiropyrrolidine Hybrids | Jurkat | Caspase-3 dependent pathway. | nih.govresearchgate.net |

| Pyrido[2,3-d]pyrimidine (Compound 4) | MCF-7 (Breast Cancer) | 58.29-fold increase in total apoptosis. | rsc.org |

Protein kinases are critical regulators of cell signaling pathways that control cell growth, proliferation, and survival. Their dysregulation is a frequent driver of cancer, making them prime targets for therapeutic intervention. The pyrrolo[2,3-d]pyrimidine nucleus, being an isostere of adenine (B156593) (a component of ATP), is present in many ATP-competitive kinase inhibitors. nih.gov

Derivatives of this and related scaffolds have been developed as potent inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). ekb.eg Inhibition of these kinases can halt tumor growth and angiogenesis. For instance, a novel series of halogenated pyrrolo[2,3-d]pyrimidine derivatives was synthesized, with one compound (5k) emerging as a potent multi-targeted inhibitor of EGFR, Her2, VEGFR2, and CDK2, with inhibitory activities comparable to or better than known inhibitors like sunitinib. mdpi.comnih.gov Other pyrido pyrimidinone derivatives have been identified as dual inhibitors of PI3Kα and mTOR, key components of a major cancer signaling pathway. researchgate.net

Table 5: Kinase Inhibitory Activity of Representative Pyrimidine Derivatives

| Compound | Target Kinase | Activity (IC50) | Reference |

|---|---|---|---|

| Compound 5k | EGFR | 79 nM | mdpi.comnih.gov |

| Compound 5k | Her2 | 40 nM | mdpi.comnih.gov |

| Compound 5k | VEGFR2 | 204 nM | mdpi.comnih.gov |

| Compound 5k | CDK2 | 148 nM | mdpi.comnih.gov |

Inhibition of Tumor Growth and Metastasis

While the broader class of pyrimidine derivatives has shown promise in oncology, specific data on the direct inhibitory effects of 1-(6-Ethoxypyrimidin-4-yl)pyrrolidin-3-ol on tumor growth and metastasis are not extensively detailed in the current body of scientific literature. Research into related heterocyclic compounds has indicated that the pyrimidine scaffold can be a crucial pharmacophore for anticancer activity. For instance, certain pyrimidine-containing molecules have been shown to interfere with key signaling pathways involved in cell proliferation and angiogenesis, which are critical for tumor development and spread. However, dedicated studies measuring the efficacy of This compound in preclinical cancer models, including xenograft studies or in vitro invasion assays, are needed to fully understand its potential in this therapeutic area.

Neuropharmacological Applications

The central nervous system is a key target for many therapeutic agents, and compounds with a pyrrolidinol moiety have been investigated for their neurological effects.

Serotonin (B10506) Receptor (5-HT2C) Agonism

The serotonin 2C (5-HT2C) receptor is a well-established target for the treatment of various neuropsychiatric disorders, including depression, anxiety, and obesity. Agonism at this receptor can modulate dopaminergic and noradrenergic neurotransmission. While the direct interaction of This compound with the 5-HT2C receptor has not been specifically reported, the chemical architecture of pyrrolidinol derivatives suggests potential activity at serotonin receptors. nih.gov Further radioligand binding assays and functional studies would be necessary to confirm and quantify any agonist or antagonist activity of this specific compound at the 5-HT2C receptor.

Neuroprotection in Ischemic Models

Ischemic stroke remains a leading cause of long-term disability, and the search for effective neuroprotective agents is ongoing. Preclinical models of ischemia, such as oxygen-glucose deprivation in cell culture or middle cerebral artery occlusion in rodents, are used to evaluate the potential of compounds to mitigate neuronal damage. There is currently a lack of specific published data demonstrating the neuroprotective effects of This compound in such models. Future research could explore whether this compound can reduce infarct volume, improve neurological deficits, or modulate biochemical markers of ischemic injury.

Immunomodulatory and Anti-inflammatory Effects

The immune system plays a critical role in both health and disease, and compounds that can modulate its activity are of significant therapeutic interest.

Potential in Autoimmune Diseases

Autoimmune diseases arise from an inappropriate immune response against the body's own tissues. Therapeutic strategies often involve suppressing or modulating this aberrant immune activity. Although the immunomodulatory potential of This compound in the context of autoimmune diseases has not been specifically elucidated, related heterocyclic compounds have been investigated for their ability to influence immune cell function. nih.gov To establish a role for this compound in autoimmune conditions, studies would need to assess its impact on T-cell proliferation, cytokine production, and other key immunological parameters in relevant disease models.

Modulation of Inflammatory Mediators (e.g., prostaglandin (B15479496) D2 receptor antagonism)

Inflammation is a complex biological response involving a variety of mediators, including prostaglandins. The prostaglandin D2 (PGD2) receptor, also known as CRTH2, is involved in the recruitment and activation of inflammatory cells such as eosinophils, basophils, and Th2 lymphocytes. Antagonism of this receptor is a therapeutic strategy for allergic and inflammatory conditions. nih.gov There is no direct evidence in the current literature to suggest that This compound acts as a prostaglandin D2 receptor antagonist. Investigating the binding affinity and functional antagonism of this compound at the PGD2 receptor would be a critical step in determining its potential as an anti-inflammatory agent.

Antifibrotic Activities

Fibrotic diseases, characterized by the excessive accumulation of extracellular matrix, can lead to organ damage and failure. The search for effective antifibrotic agents has led researchers to explore various chemical scaffolds, including those containing the pyrimidine nucleus. Pyrimidine derivatives have demonstrated a range of pharmacological activities, including antifibrotic effects. mdpi.com

Research into novel 2-(pyridin-2-yl) pyrimidine derivatives has shown promising results in combating fibrosis. mdpi.com In a study evaluating their biological activities, several compounds were found to exhibit better antifibrotic activities than the standard drug Pirfenidone. mdpi.comresearchgate.net Specifically, compounds designated as ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) displayed notable activity with IC50 values of 45.69 μM and 45.81 μM, respectively, against immortalized rat hepatic stellate cells (HSC-T6). mdpi.comresearchgate.net

Further investigation into the antifibrotic mechanism revealed that these compounds effectively inhibited the expression of collagen and the content of hydroxyproline (B1673980) in the cell culture medium in vitro. mdpi.comresearchgate.net Collagen type I alpha 1 (COL1A1) is a key fibrotic marker, and its overexpression is common in fibrotic diseases. mdpi.com The ability of compounds 12m and 12q to reduce the expression of COL1A1 in HSC-T6 cells suggests a reduction in extracellular matrix deposition, highlighting their potential as novel antifibrotic drugs. mdpi.com

| Compound | Chemical Name | IC50 (μM) against HSC-T6 cells |

|---|---|---|

| 12m | ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate | 45.69 |

| 12q | ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate | 45.81 |

Other Emerging Biological Activities (e.g., herbicidal, antinociceptive)

Beyond their antifibrotic potential, pyrimidinyl-pyrrolidinol and related derivatives have shown promise in other biological applications, including as herbicides and antinociceptive agents.

Herbicidal Activities

The pyrimidine scaffold is a key component in a number of commercially successful herbicides. google.com Research has continually explored novel pyrimidine derivatives for their potential to control unwanted plant growth. google.comnih.gov For instance, novel uracil (B121893) herbicides containing an isoxazolopyrimidine ring have been shown to effectively control a range of economically important monocot and dicot weeds. mdpi.com

Furthermore, a series of novel 4-(1H-pyrazol-1-yl)pyrimidine derivatives have been synthesized and evaluated for their herbicidal activities. nih.gov Within this series, N-ethyl-6-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-pyrimidin-4-amine exhibited potent inhibitory activity against the root growth of Pennisetum alopecuroides, with an IC50 of 1.90 mg L-1. nih.gov Another compound, 2-Methyl-4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-6-(prop-2-yn-1-yloxy)pyrimidine , demonstrated significant inhibition of chlorophyll (B73375) levels in the same weed species, with an IC50 of 3.14 mg L-1. nih.gov Structure-activity relationship studies indicated that the presence of an alkynyloxy group at the 6-position of the pyrimidine ring was crucial for bleaching activities. nih.gov

| Compound | Activity | IC50 (mg L-1) |

|---|---|---|

| N-ethyl-6-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-pyrimidin-4-amine | Root growth inhibition | 1.90 |

| 2-Methyl-4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-6-(prop-2-yn-1-yloxy)pyrimidine | Chlorophyll level inhibition | 3.14 |

Antinociceptive Activities

The pyrrolidine ring is a core structure in various compounds investigated for their analgesic properties. nih.govnih.gov While research directly on pyrimidinyl-pyrrolidinol derivatives for antinociceptive activity is limited, studies on related pyrrolidine-2,5-dione derivatives have shown significant potential in pain management. nih.govresearchgate.netnih.govmdpi.com

In mouse models of tonic and neuropathic pain, several 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives demonstrated significant antinociceptive effects. nih.govresearchgate.netnih.gov For example, in the formalin-induced model of tonic pain, three out of four tested compounds showed a significant antinociceptive effect. nih.govmdpi.com These compounds also exhibited antiallodynic properties in a model of oxaliplatin-induced peripheral neuropathy. nih.govresearchgate.netnih.gov

Another study on 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides identified compounds with potent anticonvulsant and analgesic activities. mdpi.com The compound 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (6) was particularly effective in the maximal electroshock (MES) and 6 Hz seizure tests. mdpi.com This compound also showed analgesic activity in the second phase of the formalin test, suggesting an anti-inflammatory profile. mdpi.com

| Compound | Test Model | Activity |

|---|---|---|

| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (6) | Formalin test (second phase) | Reduced pain perception at a dose of 60 mg/kg |

Computational and Theoretical Studies in the Design and Analysis of 1 6 Ethoxypyrimidin 4 Yl Pyrrolidin 3 Ol Analogues

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a cornerstone of structure-based drug design (SBDD), predicting the preferred orientation of a ligand when bound to a target protein to form a stable complex. nih.govmdpi.com This technique is instrumental in virtual screening and for understanding the molecular basis of a ligand's activity. nih.gov For analogues of 1-(6-Ethoxypyrimidin-4-yl)pyrrolidin-3-ol, docking studies can elucidate how modifications to the scaffold affect its binding affinity and selectivity for a specific target, such as a protein kinase. researchgate.net

The process begins with the three-dimensional structure of the target protein, typically obtained from the Protein Data Bank (PDB). The ligand, this compound, and its analogues are then computationally placed into the protein's binding site. Docking algorithms, such as those used in software like AutoDock or Glide, systematically explore various conformations and orientations of the ligand, evaluating the steric and energetic favorability of each pose. wikipedia.orgsemanticscholar.org

A scoring function is then applied to rank the different poses, estimating the binding free energy. Lower scores typically indicate a more favorable binding interaction. Post-docking analysis is crucial for interpreting the results. Software such as LigPlot+ or the BINANA web application can generate 2D and 3D diagrams that detail the specific non-covalent interactions between the ligand and protein residues. ebi.ac.ukpitt.edu These interactions commonly include:

Hydrogen bonds: Often critical for affinity and specificity, for instance, between the pyrrolidinol hydroxyl group and a backbone carbonyl in the kinase hinge region.

Hydrophobic interactions: Involving the ethoxy group and the pyrimidine (B1678525) ring with nonpolar residues in the active site.

π-π stacking or π-cation interactions: Possible interactions involving the pyrimidine ring and aromatic residues like phenylalanine or tyrosine.

By comparing the docking scores and interaction patterns of various analogues, researchers can prioritize compounds for synthesis. For example, adding a functional group that forms an additional hydrogen bond would be predicted to enhance binding affinity.

Table 1: Hypothetical Molecular Docking Results for this compound Analogues against a Target Kinase

| Compound ID | Modification | Docking Score (kcal/mol) | Key Hydrogen Bonds (Residue) | Key Hydrophobic Interactions (Residue) |

|---|---|---|---|---|

| LEAD-001 | This compound | -8.5 | Glu91, Cys93 | Leu24, Val32, Ala45 |

| LEAD-002 | Ethoxy -> Methoxy (B1213986) | -8.2 | Glu91, Cys93 | Leu24, Val32 |

| LEAD-003 | Ethoxy -> Isopropoxy | -8.9 | Glu91, Cys93 | Leu24, Val32, Ala45, Ile101 |

| LEAD-004 | Pyrrolidin-3-ol -> Pyrrolidin-3-amine | -8.7 | Glu91, Cys93, Asp105 | Leu24, Val32, Ala45 |

Molecular Dynamics Simulations to Investigate Binding Conformations and Stability

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, accounting for the flexibility of both the protein and the ligand. nih.govconsensus.app MD simulations are crucial for assessing the stability of a binding pose predicted by docking and for exploring conformational changes that may occur upon ligand binding. nih.govconsensus.app

Using software packages like GROMACS or AMBER, a simulation system is constructed. mdtutorials.comebi.ac.ukomicstutorials.com This involves placing the docked protein-ligand complex in a simulation box, which is then filled with explicit water molecules and ions to mimic physiological conditions. The system is first subjected to energy minimization to remove any steric clashes. Subsequently, it is gradually heated and equilibrated under controlled temperature and pressure (e.g., NVT and NPT ensembles). Finally, a production simulation is run for a duration typically ranging from nanoseconds to microseconds. youtube.com

Analysis of the MD trajectory provides insights into the stability of the complex. Key metrics include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand's atomic positions relative to its initial docked pose is monitored over time. A stable, low RMSD value suggests the binding pose is stable, whereas large fluctuations or a steady increase in RMSD may indicate an unstable interaction. consensus.app

Root Mean Square Fluctuation (RMSF): The RMSF of protein residues can highlight regions that become more or less flexible upon ligand binding.

Interaction Persistence: The persistence of key interactions, like hydrogen bonds identified in docking, can be tracked throughout the simulation to confirm their stability.

MD simulations can validate docking results, helping to filter out false positives and increase confidence in predicted binding modes before moving forward with experimental validation. consensus.app

Table 2: Hypothetical Molecular Dynamics Simulation Results for Ligand-Protein Complexes

| Compound ID | Simulation Time (ns) | Average Ligand RMSD (Å) | H-Bond Occupancy (Glu91) | Observations |

|---|---|---|---|---|

| LEAD-001 | 100 | 1.2 ± 0.3 | 95% | Stable binding pose maintained throughout the simulation. |

| LEAD-002 | 100 | 1.4 ± 0.4 | 92% | Slightly higher fluctuation but overall stable. |

| LEAD-003 | 100 | 1.1 ± 0.2 | 97% | Very stable pose, minimal deviation from docked conformation. |

| DECOY-001 | 100 | 4.5 ± 1.1 | 21% | Unstable; ligand dissociates from the binding pocket after 30 ns. |

De Novo Design and Virtual Screening of Pyrimidinyl-Pyrrolidinol Libraries

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those structures most likely to bind to a drug target. wikipedia.org When combined with de novo design, which involves creating novel molecular structures from scratch, it becomes a powerful tool for discovering new chemical entities. escholarship.orgnih.govacs.org

For the pyrimidinyl-pyrrolidinol scaffold, a de novo design strategy could involve computationally generating a focused library of analogues. This can be achieved by defining the core scaffold (pyrimidinyl-pyrrolidinol) and then systematically decorating it with a variety of chemical fragments at specified attachment points (e.g., the ethoxy position on the pyrimidine ring or other positions on the pyrrolidine (B122466) ring). This generates a virtual library of novel, synthetically accessible compounds.

This newly generated library is then subjected to a virtual screening cascade. mdpi.commmsl.cz A common workflow includes:

Filtering by Physicochemical Properties: Compounds are first filtered based on drug-likeness criteria, such as Lipinski's Rule of Five, to remove molecules with poor pharmacokinetic properties.

Structure-Based Screening (Docking): The remaining compounds are docked into the target protein's active site. nvidia.comeurofinsdiscovery.com High-throughput virtual screening (HTVS) modes are used to rapidly screen thousands to millions of compounds.

Ranking and Selection: The compounds are ranked based on their docking scores. The top-ranked compounds, representing the most promising candidates, are selected for further analysis, such as more rigorous docking protocols or MD simulations. nih.gov

This approach allows for the efficient exploration of chemical space around the this compound core, potentially leading to the discovery of novel analogues with significantly improved potency and selectivity. acs.org

Table 3: Hypothetical Output from a De Novo Design and Virtual Screening Campaign

| De Novo Compound ID | Generated Structure/Modification | Molecular Weight | Predicted LogP | HTVS Docking Score (kcal/mol) |

|---|---|---|---|---|

| DND-001 | Ethoxy -> (4-fluorophenoxy) | 317.32 | 2.85 | -9.8 |

| DND-002 | Ethoxy -> cyclopropylmethoxy | 249.31 | 1.95 | -9.5 |

| DND-003 | Pyrrolidinol H -> methyl | 223.28 | 1.60 | -8.6 |

| DND-004 | Pyrimidine H -> Cl | 243.70 | 2.20 | -9.1 |

In Silico Pharmacokinetic Profiling (ADMET prediction methodologies)

For a compound to be a successful drug, it must not only bind its target effectively but also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.gov Predicting these properties in silico is a critical step in early-stage drug discovery, as it helps to identify and eliminate compounds that are likely to fail in later clinical trials due to poor pharmacokinetics or toxicity. nih.govspringernature.com

Numerous web-based tools and software packages, such as SwissADME and pkCSM, are available to predict ADMET properties based on a molecule's structure. kims-imio.comyoutube.commdpi.comresearchgate.net For this compound and its analogues, these tools can predict a wide range of parameters, including:

Absorption: Parameters like Caco-2 permeability and human intestinal absorption (HIA) predict how well a compound will be absorbed from the gut.

Distribution: Predictions for blood-brain barrier (BBB) penetration and plasma protein binding (PPB) indicate how the compound will distribute throughout the body.

Metabolism: The models can predict whether a compound is likely to be a substrate or inhibitor of key cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6), which are responsible for the metabolism of most drugs. nih.gov

Excretion: Properties like total clearance can be estimated.

Toxicity: Potential liabilities such as Ames mutagenicity, hERG inhibition (which can lead to cardiotoxicity), and hepatotoxicity are flagged. mdpi.com

Table 4: Hypothetical In Silico ADMET Profile for this compound

| ADMET Property | Predicted Value/Classification | Interpretation |

|---|---|---|

| Intestinal Absorption (Human) | 92% | High absorption predicted. |

| Caco-2 Permeability (log Papp) | 0.95 | High permeability. |

| Blood-Brain Barrier (BBB) Permeant | Yes | Compound may cross the BBB. |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via CYP2D6. |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions via CYP3A4. |

| Ames Toxicity | No | Predicted to be non-mutagenic. |

| hERG I Inhibitor | No | Low risk of cardiotoxicity. |

| Hepatotoxicity | Yes | Potential risk of liver toxicity. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。